The Role of Interleukin-33 in SARS-CoV-2 Pathogenesis: An In-depth Technical Guide
The Role of Interleukin-33 in SARS-CoV-2 Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical role of the host immune response in determining disease severity and patient outcomes. A key element of this response is the cytokine storm, a state of uncontrolled and excessive production of pro-inflammatory cytokines.[1][2] Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, has emerged as a significant player in the immunopathology of COVID-19.[3] Released as an "alarmin" from damaged epithelial and endothelial cells, IL-33 acts as a potent initiator of inflammatory cascades.[1][4] Numerous studies have demonstrated that elevated levels of circulating IL-33 and its soluble receptor, sST2, are strongly associated with the severity of COVID-19 and are predictive of poor clinical outcomes.[2][3] This technical guide provides a comprehensive overview of the current understanding of IL-33's role in SARS-CoV-2 pathogenesis, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support ongoing research and therapeutic development.
The Biology of IL-33 and its Receptor ST2
IL-33 is a dual-function protein that can act both as an intracellular nuclear factor and as an extracellular cytokine upon its release from cells undergoing necrosis or mechanical stress.[1] It is constitutively expressed in the nuclei of structural cells, particularly epithelial and endothelial cells at barrier surfaces like the lungs.[1][4]
Upon cellular damage, as seen in SARS-CoV-2 infection, full-length IL-33 is released into the extracellular space.[4] It can be cleaved by proteases, such as neutrophil elastase and cathepsin G, into a more mature and potent form.[1] Extracellular IL-33 signals through a heterodimeric receptor complex consisting of the specific receptor ST2 (also known as IL-1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP).[1][4]
The ST2 receptor exists in two main forms:
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Transmembrane ST2 (ST2L): Expressed on the surface of various immune cells, including mast cells, basophils, eosinophils, group 2 innate lymphoid cells (ILC2s), Th2 cells, and regulatory T cells (Tregs).[1] Binding of IL-33 to ST2L initiates downstream signaling.
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Soluble ST2 (sST2): A decoy receptor that circulates in the blood. sST2 binds to free IL-33, preventing it from engaging with ST2L and thus acting as a negative regulator of IL-33 signaling.[1][5] Elevated sST2 levels are often observed in inflammatory conditions and are considered a biomarker of cardio-pulmonary stress.[1][5]
The Pro-Inflammatory Role of IL-33 in COVID-19 Pathogenesis
In SARS-CoV-2 infection, damage to lung alveolar epithelial cells triggers a significant release of IL-33.[1] This initiates a cascade of events that contribute to the hyper-inflammatory state characteristic of severe COVID-19.
Key pathogenic roles include:
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Induction of Cytokine Storm: IL-33 is a potent inducer of other pro-inflammatory cytokines. It stimulates target cells to produce innate cytokines such as IL-1β, IL-6, and TNF-α, which are central components of the cytokine storm.[1][6][7] This amplification of the inflammatory response contributes to acute respiratory distress syndrome (ARDS) and systemic organ damage.[1][8]
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Activation of Type 2 Immunity: IL-33 is a master regulator of Type 2 immunity. It strongly activates ILC2s, the innate counterpart to T helper 2 (Th2) cells, to produce large amounts of IL-5 and IL-13.[2][9] While Type 2 responses are crucial for anti-helminth immunity and tissue repair, their dysregulation in a viral context can be detrimental, impairing effective antiviral responses.[1]
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Immune Cell Recruitment and Activation:
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Neutrophils: IL-33 promotes the migration and activation of neutrophils, which are found in massive infiltrates in the lungs of patients with severe COVID-19.[1][2] It also induces the formation of neutrophil extracellular traps (NETs), which can contribute to tissue damage and thrombosis.[2]
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Macrophages: IL-33 can influence macrophage polarization, potentially promoting a shift towards alternatively activated (M2) macrophages, which are involved in tissue remodeling and fibrosis.[2][10]
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T Cells: IL-33 signaling can influence T cell differentiation and function. It promotes Th2 responses and can also impact Th17 and Treg cells, contributing to the overall immune dysregulation seen in severe disease.[2]
-
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Impairment of Antiviral Immunity: The IL-33/ST2 axis can suppress the production of Type I interferons (IFN-I), which are critical for early viral control.[2] IL-33 inhibits the function of plasmacytoid dendritic cells (pDCs), a primary source of IFN-I, by depleting key molecules in the TLR7 signaling pathway required for recognizing viral RNA.[2] This IFN-α/λlow IL-33high environment may allow for increased viral replication in the early stages of infection.[2]
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Contribution to Lung Fibrosis: In the later stages of the disease, IL-33 may play a role in the development of pulmonary fibrosis, a serious complication in some COVID-19 survivors.[11] It can promote the transition of epithelial cells to mesenchymal cells and activate macrophages and ILC2s to release key profibrotic cytokines like TGFβ and IL-13.[11]
Quantitative Data Presentation
The following tables summarize key quantitative findings from clinical studies investigating IL-33 in COVID-19 patients.
Table 1: Serum Cytokine Levels in COVID-19 Patient Cohorts
| Cytokine | Patient Group | Concentration (pg/mL) | Key Finding | Reference |
|---|---|---|---|---|
| IL-33 | Severe/Critical COVID-19 | Significantly higher than mild/moderate | Elevated IL-33 is associated with disease severity. | [6][7] |
| Mild/Moderate COVID-19 | Higher than healthy controls | [6][7] | ||
| Healthy Controls | Baseline levels | [12] | ||
| sST2 | Severe COVID-19 | Significantly elevated | sST2 levels correlate with inflammatory status (CRP) and disease severity. | [1] |
| COVID-19 (General) | Positively correlated with CRP | [1] | ||
| COVID-19 (General) | Negatively correlated with CD4+ and CD8+ T cell counts | Elevated sST2 may contribute to T cell dysfunction. | [1] |
| Other Cytokines | Severe/Critical COVID-19 | Significantly higher TNF-α, IL-1β, IL-6, IL-12, IL-23 | Demonstrates the broader cytokine storm context in which IL-33 is elevated. |[6][7] |
Table 2: Correlation of IL-33 with Other Cytokines and Clinical Parameters
| Correlation | Patient Group | Finding | Implication | Reference |
|---|---|---|---|---|
| IL-33 and other Pro-inflammatory Cytokines | Severe/Critical COVID-19 | Strong positive correlation between IL-33 and TNF-α, IL-1β, IL-6, IL-12, IL-23. | IL-33 is a key driver in the network of pro-inflammatory cytokines in severe disease. | [6][7] |
| Mild/Moderate COVID-19 | Weaker positive correlation between IL-33 and IL-1β, IL-12, IL-23. | The pro-inflammatory role of IL-33 is amplified as the disease progresses. | [6][7] | |
| IL-33 and Arterial Blood Gases | Severe/Critical COVID-19 | Weak negative correlation between serum IL-33 and SaO₂. | Higher IL-33 levels are associated with poorer oxygenation. | [6][7] |
| IL-33 and IgG Titers | Moderate/Severe COVID-19 | IL-33 levels clustered with anti-RBD IgG titers. | Suggests a link between IL-33 production and the adaptive immune response. |[1] |
Signaling Pathways and Experimental Workflows
IL-33/ST2 Signaling Pathway
SARS-CoV-2 damages lung epithelial cells, causing the release of IL-33. This alarmin binds to the ST2L/IL-1RAcP receptor complex on immune cells. This engagement recruits the MyD88 adaptor protein, leading to the activation of IRAK kinases and TRAF6. Ultimately, this cascade activates the NF-κB and MAP kinase (MAPK) transcription factors, driving the expression of numerous inflammatory genes and cytokines.
Caption: IL-33/ST2 signaling cascade in immune cells.
IL-33 Mediated Activation of ILC2s
Released IL-33 is a primary activator of Group 2 Innate Lymphoid Cells (ILC2s). Upon activation via the ST2 receptor, ILC2s produce large quantities of Type 2 cytokines, notably IL-5 and IL-13. These cytokines contribute to eosinophilia, mucus production, and can impair Type 1 antiviral immunity, potentially exacerbating the lung pathology in COVID-19.
Caption: IL-33 driven activation of ILC2s.
Experimental Workflow for Cytokine Analysis
The workflow for analyzing IL-33's role in patient cohorts typically involves patient stratification, sample collection, processing to isolate serum or plasma, and subsequent measurement of cytokine levels using a sensitive immunoassay like ELISA. The results are then correlated with clinical data to determine associations with disease severity.
Caption: Workflow for clinical cytokine studies.
Experimental Protocols
Patient Cohort and Sample Collection
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Study Design: A prospective or retrospective cohort study including patients with PCR-confirmed SARS-CoV-2 infection.[6][7]
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Patient Groups: Patients are typically stratified based on clinical severity (e.g., mild/moderate vs. severe/critical) according to established guidelines (e.g., WHO clinical progression scale).[6][7] A control group of healthy, age- and sex-matched donors is included for baseline comparison.
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Sample Collection: Whole blood is collected from patients via venipuncture into serum separator tubes (SST) or EDTA tubes for plasma.
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Sample Processing:
-
For serum, allow blood in SST tubes to clot at room temperature for 30-60 minutes.
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Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.
-
Aliquot the serum/plasma into cryovials and store immediately at -80°C until analysis to prevent degradation of cytokines.
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Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a standard sandwich ELISA for the quantification of IL-33 or sST2 in patient serum.
-
Materials:
-
Commercially available human IL-33 or sST2 ELISA kit (e.g., from R&D Systems, BioLegend, GenWay Biotech).[13][14]
-
96-well microplate pre-coated with capture antibody.
-
Recombinant human IL-33/sST2 standard.
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Biotinylated detection antibody.
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Streptavidin-HRP conjugate.
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Substrate solution (e.g., TMB).
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Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer and assay diluent.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute the standard protein to create a stock solution and then perform serial dilutions to generate a standard curve. Dilute patient serum samples as recommended by the kit manufacturer.
-
Coating (if not pre-coated): Coat a 96-well plate with capture antibody overnight at 4°C. Wash the plate.
-
Blocking: Block non-specific binding sites by adding a blocking buffer for 1-2 hours at room temperature. Wash the plate.
-
Sample Incubation: Add 100 µL of the standards and diluted patient samples to appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes.
-
Calculation: Subtract the average zero standard OD from all readings. Plot the standard curve (OD vs. concentration) and use it to determine the concentration of IL-33/sST2 in the patient samples.
-
-
Considerations: Measuring IL-33 in serum can be challenging due to low concentrations and interference from factors like soluble receptors (sST2).[13] Careful validation of commercial ELISA kits is essential to avoid false-positive results.[15]
Animal Models
-
Model: Mouse-adapted SARS-CoV-2 (e.g., MA10 strain) infection in wild-type (WT) and ST2-deficient (ST2-/-) mice.[4][8]
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Objective: To determine the causal role of the IL-33/ST2 axis in COVID-19 pathogenesis.
-
Methodology:
-
WT and ST2-/- mice are infected intranasally with a lethal dose of SARS-CoV-2 MA10.
-
In a parallel pharmacologic approach, WT mice are treated with an IL-33/ST2 signaling inhibitor (e.g., HpBARI_Hom2, a helminth-derived protein that blocks ST2) or a control protein.[4][8][16]
-
Monitor mice daily for weight loss and survival.
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At specific time points post-infection (e.g., day 4), euthanize a subset of mice.
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Collect lung tissue for viral titer quantification (plaque assay) and histopathology.
-
Collect bronchoalveolar lavage (BAL) fluid or lung homogenates for cytokine analysis (ELISA or multiplex assay).
-
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Expected Outcome: Studies have shown that ST2-/- mice or mice treated with an ST2 blocker exhibit significantly improved survival and reduced weight loss compared to controls, despite having similar viral loads.[4][8] This indicates that the IL-33/ST2 axis drives immunopathology rather than affecting viral clearance.[4][8]
Therapeutic Implications and Future Directions
The central role of the IL-33/ST2 axis in driving the hyper-inflammatory response in severe COVID-19 makes it an attractive target for therapeutic intervention.[1] By blocking this pathway, it may be possible to dampen the cytokine storm, reduce lung immunopathology, and improve patient outcomes.
Potential therapeutic strategies include:
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Anti-IL-33 monoclonal antibodies: These would neutralize circulating IL-33, preventing it from activating its receptor.
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Anti-ST2 monoclonal antibodies: These would block the ST2 receptor on immune cells, preventing IL-33 from initiating downstream signaling.[11]
-
Recombinant sST2: Administering soluble ST2 could act as a decoy receptor, sequestering excess IL-33.
Targeting an upstream alarmin like IL-33 could be more effective than blocking individual downstream cytokines (like IL-6), as it would inhibit a broader range of inflammatory pathways simultaneously.[11] Clinical trials are needed to evaluate the safety and efficacy of these approaches in COVID-19 patients.
Conclusion
Interleukin-33 has been firmly established as a critical mediator in the pathogenesis of severe SARS-CoV-2 infection. Released from damaged lung tissue, it functions as a key alarmin that initiates and amplifies the dysregulated immune response.[1][2][3] IL-33 drives the production of a cascade of pro-inflammatory cytokines, promotes a detrimental Type 2 immune environment, impairs antiviral IFN-I responses, and contributes to the severe lung pathology seen in critical COVID-19.[1][2] The strong correlation between elevated IL-33/sST2 levels and disease severity highlights their potential as both prognostic biomarkers and high-value therapeutic targets.[6] Further research and clinical investigation into therapies that block the IL-33/ST2 signaling axis are warranted and hold promise for mitigating the most severe consequences of COVID-19.
References
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- 2. mdpi.com [mdpi.com]
- 3. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A possible role for ST2 as prognostic biomarker for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [vaseljena.ues.rs.ba]
- 8. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Interleukin-33 (IL-33) and IL-33 Receptors (sST2 and ST2L) in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The challenge of measuring IL-33 in serum using commercial ELISA: lessons from asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Measuring serum concentrations of interleukin-33 in atopic dermatitis is associated with potential false positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of IL-33/ST2 Signaling Axis in COVID-19 Pathogenesis - Thailand Medical News [thailandmedical.news]
